molecular formula C2H5N5O2 B14631745 N-(Azidomethyl)-N-methylnitramide CAS No. 55680-29-0

N-(Azidomethyl)-N-methylnitramide

Katalognummer: B14631745
CAS-Nummer: 55680-29-0
Molekulargewicht: 131.09 g/mol
InChI-Schlüssel: IKWAOVLBOJMQRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Azidomethyl)-N-methylnitramide is a compound of significant interest in various fields of chemistry and materials science. This compound features an azidomethyl group and a methylnitramide moiety, making it a versatile building block for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azidomethyl)-N-methylnitramide typically involves the introduction of the azido group into a precursor molecule. One common method is the reaction of a suitable amine with sodium azide under controlled conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any unreacted starting materials and by-products, ensuring the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Azidomethyl)-N-methylnitramide undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(Azidomethyl)-N-methylnitramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of energetic materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(Azidomethyl)-N-methylnitramide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The compound’s reactivity is primarily driven by the presence of the azido group, which can participate in a wide range of chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Azidomethyl)-N-methylamine
  • N-(Azidomethyl)-N-methylurea
  • N-(Azidomethyl)-N-methylcarbamate

Uniqueness

N-(Azidomethyl)-N-methylnitramide is unique due to its combination of the azidomethyl and methylnitramide groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations that are not easily achieved with other similar compounds.

Eigenschaften

CAS-Nummer

55680-29-0

Molekularformel

C2H5N5O2

Molekulargewicht

131.09 g/mol

IUPAC-Name

N-(azidomethyl)-N-methylnitramide

InChI

InChI=1S/C2H5N5O2/c1-6(7(8)9)2-4-5-3/h2H2,1H3

InChI-Schlüssel

IKWAOVLBOJMQRZ-UHFFFAOYSA-N

Kanonische SMILES

CN(CN=[N+]=[N-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.